5-Bromo-1,3-dichloro-2-iodobenzene
Overview
Description
5-Bromo-1,3-dichloro-2-iodobenzene is a chemical compound with the linear formula C6H2BrCl2I1. It is a part of a collection of rare and unique chemicals1.
Synthesis Analysis
The synthesis of 5-Bromo-1,3-dichloro-2-iodobenzene is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids2. This allows attachment of various substituents to tailor the chemical structure2.
Molecular Structure Analysis
The molecular structure of 5-Bromo-1,3-dichloro-2-iodobenzene is represented by the linear formula C6H2BrCl2I13. The molecular weight of this compound is 351.79713.
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions involving 5-Bromo-1,3-dichloro-2-iodobenzene.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-1,3-dichloro-2-iodobenzene include a melting point of 67.8-68.7 °C, a predicted boiling point of 314.2±37.0 °C, and a predicted density of 2.320±0.06 g/cm34.Scientific Research Applications
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Physical and Chemical Properties :
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Synthesis and Characterization : The synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene involves the reaction of 3,5-dichloro-2-ethoxyaniline with bromine in the presence of a suitable catalyst. The reaction takes place at a temperature range of 20-60 °C and a pH range of 2-4. The product is then purified by recrystallization or chromatography. The characterization of this compound is done by various techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis.
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Applications in Scientific Experiments : This compound has several applications in scientific experiments, such as:
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Synthesis of Rare and Unique Chemicals : Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it could be used in the synthesis of novel compounds for various research applications.
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Preparation of Ligands : Similar compounds, such as 2,6-Dichloroiodobenzene, have been used in the preparation of ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. This could suggest a potential application of 5-Bromo-1,3-dichloro-2-iodobenzene in the field of coordination chemistry.
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C–H Functionalization of Indole : There is a study that mentions the use of a similar compound in the C–H functionalization of indole . This suggests that 5-Bromo-1,3-dichloro-2-iodobenzene could potentially be used in similar reactions, contributing to the field of organic synthesis.
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Crystallography Studies : The compound has been studied for its crystal structure . The molecules of the compound stack in two different directions, with their plane normals approximately parallel to [110] and [11̄0]. The molecules of the asymmetric unit are held together by π-π interaction . This suggests that it could be used in studies related to crystallography and material science.
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Synthesis of Rare and Unique Chemicals : Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it could be used in the synthesis of novel compounds for various research applications.
-
Preparation of Ligands : Similar compounds, such as 2,6-Dichloroiodobenzene, have been used in the preparation of ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. This could suggest a potential application of 5-Bromo-1,3-dichloro-2-iodobenzene in the field of coordination chemistry.
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C–H Functionalization of Indole : There is a study that mentions the use of a similar compound in the C–H functionalization of indole . This suggests that 5-Bromo-1,3-dichloro-2-iodobenzene could potentially be used in similar reactions, contributing to the field of organic synthesis.
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Crystallography Studies : The compound has been studied for its crystal structure . The molecules of the compound stack in two different directions, with their plane normals approximately parallel to [110] and [11̄0]. The molecules of the asymmetric unit are held together by π-π interaction . This suggests that it could be used in studies related to crystallography and material science.
Safety And Hazards
5-Bromo-1,3-dichloro-2-iodobenzene should be handled with care. It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes5. Use of personal protective equipment and chemical impermeable gloves is recommended5.
Future Directions
As 5-Bromo-1,3-dichloro-2-iodobenzene is a part of a collection of rare and unique chemicals, it may have potential applications in various fields of research1. However, specific future directions are not clearly defined due to the lack of specific information.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
5-bromo-1,3-dichloro-2-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNRQIMIXPBAGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404415 | |
Record name | 5-bromo-1,3-dichloro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dichloro-2-iodobenzene | |
CAS RN |
62720-30-3 | |
Record name | 5-Bromo-1,3-dichloro-2-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62720-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-1,3-dichloro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1,3-dichloro-2-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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